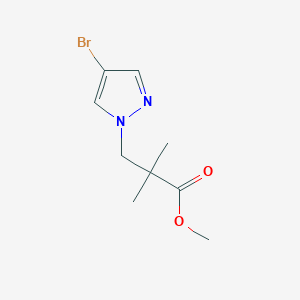

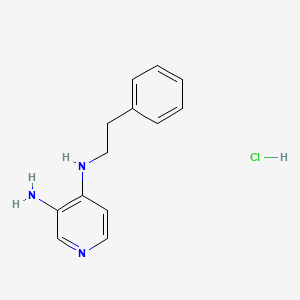

3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, also known as AMMPH, is a chemical compound that has been synthesized for its potential use as a pharmacological agent. This compound has been studied for its potential therapeutic applications in various scientific research fields.

科学的研究の応用

Electrochemical Applications

Electroreduction of Pyridine Derivatives The electroreduction of substituents like aminomethyl on a pyridine ring has been studied, demonstrating that the reduction potential varies based on the position on the pyridine ring and the type of substituent attached. This research provides insights into the electrochemical behavior and reduction mechanisms of compounds like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride in aqueous sulfuric acid solutions, highlighting their potential applications in synthetic electrochemistry (Nonaka et al., 1981).

Regioselective Halogenation of Pyridines The regioselective halogenation of activated pyridines, including derivatives like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, has been explored. This research offers insights into the reactivity and selectivity of halogenation reactions involving pyridine derivatives, which is significant for the synthesis of halogenated organic compounds (Canibano et al., 2001).

Coordination Chemistry and Chelation

Synthesis of Metal-Ion Chelators Research on the directed aminomethylation of pyridinones, which are structurally similar to 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, provides a route to synthesize derivatives that act as bidentate metal-ion chelators. This is particularly important in the field of medicinal chemistry for creating compounds that can chelate metal ions (Patel et al., 1996).

Coordination Properties with Iron(III) Ions The coordination properties of pyridine derivatives towards Fe(III) ions have been studied, revealing the potential of compounds like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride in forming complexes with metal ions. This research is important for understanding the coordination chemistry and potential applications in catalysis or material science (Benković et al., 2020).

Enzyme Inhibition

Inactivation of Monoamine Oxidase B Derivatives of pyrrolidinone, structurally related to 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, have been synthesized and shown to inactivate monoamine oxidase B. This could have implications in the development of treatments for diseases related to neurotransmitter metabolism (Ding & Silverman, 1992).

Synthesis of Heterocyclic Compounds

Acylation of Pyrrolidine-2,4-diones Research involving the acylation of pyrrolidine-2,4-diones, related to 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride, highlights the synthetic routes to diverse heterocyclic compounds. This is significant for creating new molecules with potential pharmacological activities (Jones et al., 1990).

Nucleoside Activation and Oligonucleotide Synthesis

Selective O-phosphitilation with Nucleoside Phosphoramidite Reagents The research on the selective activation of nucleosides with pyridine hydrochloride/imidazole is crucial for the synthesis of oligonucleotides, especially those containing sensitive substituents. This highlights the importance of compounds like 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride in the field of nucleic acid chemistry (Gryaznov & Letsinger, 1992).

特性

IUPAC Name |

3-amino-1-(methoxymethyl)pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-11-5-9-4-2-3-6(8)7(9)10;/h2-4H,5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYOAUFTGWZJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC=C(C1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2830604.png)

![1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2830610.png)

![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)

![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)

![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2830618.png)

![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)

![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)

![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)

![2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid](/img/structure/B2830625.png)